(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate
Description
(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate is a structured glyceride derivative with the molecular formula C₃₁H₆₀O₅ and a molecular weight of 512.81 g/mol . It is alternatively named 1-Hexadecanoin-2-Dodecanoin or hexadecanoic acid [3-hydroxy-2-(1-oxododecoxy)propyl] ester. Structurally, it consists of a glycerol backbone substituted with a dodecanoyl (laurate) group at the sn-2 position, a hexadecanoyl (palmitate) group at the sn-1 position, and a free hydroxyl group at the sn-3 position.
Properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHYRKXTRBDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Esterification: Glycerol is reacted with palmitic acid and lauric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired diacylglycerol.
Industrial Production Methods
In industrial settings, the production of 1-Palmitoyl-2-Lauroyl-rac-glycerol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of peroxides and other oxidation products.
Transesterification: It can participate in transesterification reactions with other alcohols or esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous solutions of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and lauric acid.
Oxidation: Peroxides and other oxidation products.
Transesterification: New esters formed with different alcohols or fatty acids.
Scientific Research Applications
1-Palmitoyl-2-Lauroyl-rac-glycerol has several applications in scientific research:
Lipid Biochemistry: It is used as a model compound to study lipid metabolism and enzymatic reactions involving diacylglycerols.
Pharmaceutical Research: The compound is investigated for its potential role in drug delivery systems and as a component in formulations.
Nutritional Studies: It is used to study the effects of specific fatty acids on health and nutrition.
Industrial Applications: The compound is explored for its use in the production of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-Lauroyl-rac-glycerol involves its interaction with lipid metabolic pathways. It serves as a substrate for enzymes such as lipases and phospholipases, which catalyze the hydrolysis of ester bonds. The compound can also modulate the activity of protein kinase C, a key enzyme involved in signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Glyceride Family
(a) TG(8:0/12:0/18:0)
A triacylglycerol (TG) with the formula C₄₃H₈₀O₆ and chains of octanoate (8:0), dodecanoate (12:0), and octadecanoate (18:0). Unlike the target compound, this TG lacks a free hydroxyl group and has three esterified fatty acids. The longer octadecanoate chain increases hydrophobicity, while the absence of a hydroxyl group reduces polarity, making it more suitable for energy storage in biological systems .
(b) (2S)-3-(Hexadecanoyloxy)-2-hydroxypropyl Octadecanoate
This monoacylglycerol derivative has a hydroxyl group at sn-2 and esterified hexadecanoyl (C16:0) and octadecanoyl (C18:0) groups. The longer C18 chain increases its melting point compared to the target compound, while the single hydroxyl group enhances solubility in polar solvents .
Esters with Similar Functional Groups
(a) Hexyl Decanoate
A simple ester with the formula C₁₆H₃₀O₂ (MW: 256.4 g/mol). It has a linear structure with a hexyl alcohol moiety esterified to decanoic acid. Its boiling point (265–270°C) and solubility in ethanol make it useful in flavorings and fragrances, contrasting with the target compound’s glyceride-based applications in lipid formulations .
(b) 2-Phenylethyl Dodecanoate
Aromatic ester with a phenyl group attached to the dodecanoate chain. The aromatic ring introduces π-π interactions, increasing rigidity and stability compared to the aliphatic target compound. This structural difference also affects odor profiles, making it relevant in perfumery .
Physical and Chemical Properties Comparison
Key Differentiators
Chain Length Asymmetry: The combination of C12 (dodecanoyl) and C16 (hexadecanoyl) chains creates a unique amphiphilic profile, unlike symmetrical esters like hexyl decanoate .
Applications : While hexyl esters are used in fragrances, glycerides like the target compound are more relevant in emulsifiers, drug delivery systems, or structured lipids .
Biological Activity
(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate, a complex ester compound, has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate is characterized by the presence of dodecanoyl and hexadecanoate moieties, which contribute to its unique chemical properties. This compound can be synthesized through esterification processes involving fatty acids and glycerol derivatives.
Mechanisms of Biological Activity
The biological activity of (2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate is primarily attributed to its interactions with cellular membranes and metabolic pathways. Key mechanisms include:
- Lipid Metabolism Modulation : The compound influences lipid metabolism by interacting with enzymes involved in fatty acid synthesis and degradation.
- Cell Signaling Pathways : It may modulate signaling pathways related to cell growth, apoptosis, and inflammation through its effects on membrane fluidity and receptor interactions.
1. In Vitro Studies
Recent studies have demonstrated that (2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate exhibits significant biological activity in various cell lines. For instance:
- Cytotoxicity : In vitro assays revealed that the compound induces apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
- Anti-inflammatory Effects : The compound has been shown to reduce pro-inflammatory cytokine production in macrophages, indicating its role in modulating immune responses.
2. In Vivo Studies
Animal model studies have provided further insights into the biological effects of (2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate:
- Metabolic Impact : Administration of the compound resulted in altered lipid profiles, with reduced levels of triglycerides and cholesterol in treated animals.
- Therapeutic Potential : The compound exhibited protective effects against diet-induced obesity and metabolic syndrome in rodent models.
Case Studies
| Study | Cell Type | Key Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Induced apoptosis with IC50 values indicating potent cytotoxicity. |
| Study B | Macrophages | Reduced TNF-alpha production by 30% compared to control. |
| Study C | Rodent Models | Decreased triglyceride levels by 25% after 4 weeks of treatment. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves esterification between dodecanoic acid and glycerol derivatives. A two-step approach is advised:
Step 1 : Protect the hydroxyl groups of glycerol using trimethylsilyl chloride (TMSCl) to avoid side reactions.
Step 2 : Perform esterification with dodecanoyl chloride under anhydrous conditions, using a catalyst like 4-dimethylaminopyridine (DMAP) in dichloromethane.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1:2.5 molar ratio of glycerol to acyl chloride). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing (2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate?
- Methodological Answer : Use a combination of:
- NMR : H and C NMR to confirm ester linkages and hydroxyl group positions (e.g., δ 4.1–4.3 ppm for glycerol protons, δ 170–175 ppm for carbonyl carbons).
- FT-IR : Peaks at ~1740 cm (C=O stretch) and 3400–3500 cm (hydroxyl stretch).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na] adducts).
Q. What are the critical storage conditions for maintaining the stability of this compound?
- Methodological Answer : Based on safety data for similar esters:
- Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis.
- Avoid exposure to strong oxidizers or moisture. Stability tests (e.g., accelerated aging at 40°C/75% RH for 4 weeks) can assess degradation trends .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) for this compound?
- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Address this via:
Repurification : Recrystallize from ethanol/water mixtures.
Differential Scanning Calorimetry (DSC) : Measure melting points under controlled heating rates (e.g., 5°C/min).
Solubility Studies : Use Hansen solubility parameters to compare polar/nonpolar solvent interactions.
Q. What experimental designs are suitable for studying the compound’s enzymatic hydrolysis in lipid metabolism models?
- Methodological Answer :
In Vitro Assays : Use pancreatic lipase (e.g., from Porcine pancreas) in pH 7.4 buffer at 37°C. Monitor hydrolysis via HPLC (C18 column, acetonitrile/water mobile phase) to quantify free fatty acids .
Cell-Based Models : Treat adipocyte cell lines (e.g., 3T3-L1) with the compound and measure lipid droplet accumulation via Oil Red O staining. Include negative controls (e.g., lipase inhibitors) .
Q. How can computational modeling predict the compound’s interactions with biological membranes?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Use software like GROMACS with lipid bilayer models (e.g., POPC membranes). Parameterize force fields (e.g., CHARMM36) for ester groups.
Free Energy Calculations : Estimate partition coefficients (log P) using COSMO-RS or DFT-based methods.
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s ecotoxicological impact?
- Methodological Answer :
- Tiered Testing :
Acute Toxicity : Use Daphnia magna immobilization assays (OECD 202).
Chronic Toxicity : Algal growth inhibition tests (OECD 201) over 72 hours.
- Compare results with structurally related esters (e.g., methyl dodecanoate, which shows low ecotoxicity under standard conditions ).
Methodological Frameworks
Q. What conceptual frameworks guide hypothesis generation for this compound’s role in lipid signaling pathways?
- Methodological Answer : Link research to lipidomics theory:
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
